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Compound of Interest

2-(4-Methoxyphenyl)quinolin-3-
Compound Name:
amine

Cat. No. B11861704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the
novel compound 2-(4-methoxyphenyl)quinolin-3-amine. Due to the limited availability of
direct experimental data for this specific molecule, this document leverages detailed
information from structurally analogous compounds to predict its spectroscopic characteristics,
propose a viable synthetic route, and outline a robust workflow for its definitive
characterization. This approach offers a foundational framework for researchers engaged in the
synthesis and analysis of novel quinoline derivatives.

Predicted Molecular Structure

The proposed structure of 2-(4-methoxyphenyl)quinolin-3-amine combines a quinoline core,
a methoxy-substituted phenyl ring at the 2-position, and an amine group at the 3-position.

2-(4-Methoxyphenyl)quinolin-3-amine
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Caption: Proposed chemical structure of 2-(4-Methoxyphenyl)quinolin-3-amine.

Spectroscopic Data of Analogous Compounds

To predict the spectral characteristics of the target compound, data from several closely related
molecules are summarized below. These analogues provide a reliable basis for estimating the
expected chemical shifts and vibrational frequencies.

. : | ¢ Anal yuinali

Compound Name Solvent Chemical Shift (d) in ppm

8.77 (d, J=4.4 Hz, 1H), 8.06 (d,
J=9.1 Hz, 1H), 7.51-7.41 (m,

6-Methoxy-4-(4- cDCls 2H), 7.37 (dd, J=9.2, 2.8 Hz,

methoxyphenyl)quinoline[1] 1H), 7.30-7.21 (m, 2H), 7.14-
6.99 (m, 2H), 3.90 (s, 3H), 3.80
(s, 3H)

8.88 (d, 1H, J=4.4 Hz), 7.47 (d,

1H, J=8.6 Hz), 7.37 (d, 2H,
8-Methoxy-4-(4- el J=8.7 Hz), 7.34 (t, 1H, J=8.2
methoxyphenyl)quinoline[2][3] Hz), 7.27 (d, 1H, J=4.4 Hz),

6.99 (t, 3H, J=8.5 Hz), 4.05 (s,

3H), 3.82 (s, 3H)

8.05 (1H, d, J=9.2 Hz), 7.57
(2H, m), 7.47 (2H, m), 7.33
(1H, dd, J=9.2, 2.8 Hz), 7.07
(1H, d, J=8.1 Hz), 6.88 (1H,
dd, J=8.1, 1.9 Hz), 6.83 (1H, d,
J=1.9 Hz), 6.74 (1H, d, J=2.8
Hz), 4.01 (3H, s), 3.91 (3H, s),
3.75 (3H, s), 2.18 (3H, s)

2-(4-Chlorophenyl)-4-(3,4-
dimethoxyphenyl)-6-methoxy- CDCls
3-methylquinoline[4]

3C NMR Spectral Data of Analogous Quinolines
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Compound Name Solvent Chemical Shift (8) in ppm
159.7, 157.8, 147.5, 146.8,
6-Methoxy-4-(4- el 144.8, 131.2, 130.6, 130.5,
methoxyphenyl)quinoline[1] 127.8,121.64, 121.58, 114.1,
103.7, 55.4, 55.3
159.72, 155.55, 148.68,
8-Methoxy-4-(4- 147.95, 140.67, 130.73,
o CDCls 130.48, 127.93, 126.37,
methoxyphenyl)quinoline[2][3] 12101, 117,59, 113.90,
107.21, 55.99, 55.29
157.9, 157.2, 149.2, 148.8,
2-(4-Chlorophenyl)-4-(3,4- 147.1, 144.9, 138.0, 135.2,
dimethoxyphenyl)-6-methoxy- CDCls 130.9, 130.5, 128.4, 121.6,

3-methylquinoline[4]

121.0, 112.3, 111.4, 104.0,
56.1, 55.9, 55.8, 16.9

IR Spectral Data of Analogous Compounds

Key Vibrational

Compound Name Medium .
Frequencies (cm™?)
8-Methoxy-4-(4- KB 3004, 2934, 2838, 1673, 1607,
r
methoxyphenyl)quinoline[2][3] 1501, 1249
2-(4-Chlorophenyl)-4-(3,4- 3077 (C-H aromatic), 2959 (O-
dimethoxyphenyl)-6-methoxy- KBr CHs), 2836 (C-H aliphatic),
3-methylquinoline[4] 1619 (C=N), 1253 (C-0)
3442, 3360 (N-H stretch, 2
Aniline (for amine group Neat bands for primary amine),
ea

reference)[5]

1619 (N-H bend), 1281 (C-N
stretch)

Mass Spectrometry Data of Analogous Quinolines
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Compound Name lonization Method m/z (relative intensity %)
6-Methoxy-4-(4- ES| [M+H]* calcd for C17H16NO2:
methoxyphenyl)quinoline[1] 266.1181, found: 266.1194
8-Methoxy-4-(4- £l 266 (100) [M+], 251 (40) [M-
methoxyphenyl)quinoline[2][3] CHs™]

2-(4-Chlorophenyl)-4-(3,4-
dimethoxyphenyl)-6-methoxy- ESI M+ at m/z = 419.59
3-methylquinoline[4]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 2-(4-methoxyphenyl)quinolin-3-amine can be adapted from
established methods for quinoline synthesis, such as the Friedlander annulation or related
multi-component reactions.

Proposed Synthetic Workflow
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Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)quinolin-3-amine.

General Experimental Protocol for Synthesis

Synthesis of the Chalcone Intermediate: To a solution of 2-aminobenzonitrile and 4-
methoxyacetophenone in ethanol, an aqueous solution of sodium hydroxide is added
dropwise at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is
filtered, washed with cold ethanol, and dried to yield the intermediate chalcone.

Cyclization to form the Quinoline Ring: The chalcone intermediate is dissolved in a suitable
solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate,
is added, and the mixture is heated under reflux for several hours. The reaction progress is
monitored by thin-layer chromatography (TLC).

Work-up and Purification: After completion of the reaction, the mixture is cooled to room
temperature and poured into ice-water. The precipitate formed is filtered, washed with water,
and dried. The crude product is then purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-
methoxyphenyl)quinolin-3-amine.

Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 400 or 500 MHz spectrometer using deuterated chloroform (CDClIs) or dimethyl
sulfoxide (DMSO-ds) as the solvent. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared
(FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film. The vibrational
frequencies are reported in wavenumbers (cm~1).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular
formula.

Logical Workflow for Structure Elucidation
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The definitive identification of 2-(4-methoxyphenyl)quinolin-3-amine requires a systematic
approach integrating synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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